molecular formula C18H25N3O B11455632 3,3-dimethyl-8-(propan-2-yl)-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-8-(propan-2-yl)-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11455632
M. Wt: 299.4 g/mol
InChI Key: FWGKUNAFVZNOGH-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines pyridine, pyrrolidine, and pyrano moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrano[3,4-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrano[3,4-c]pyridine core.

    Addition of Isopropyl and Dimethyl Groups: These groups can be added through alkylation reactions using suitable alkyl halides or alcohols in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace functional groups with nucleophiles like amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Amines, Thiols

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
  • 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE

Uniqueness

The uniqueness of 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its combination of functional groups and structural motifs, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

3,3-dimethyl-8-propan-2-yl-6-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C18H25N3O/c1-12(2)16-15-11-22-18(3,4)9-13(15)14(10-19)17(20-16)21-7-5-6-8-21/h12H,5-9,11H2,1-4H3

InChI Key

FWGKUNAFVZNOGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCC3

Origin of Product

United States

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